2-(2-Chloropyridin-4-yl)propan-2-ol

Catalog No.
S2917057
CAS No.
1240620-98-7
M.F
C8H10ClNO
M. Wt
171.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloropyridin-4-yl)propan-2-ol

Researchers often struggle with oxidation of primary alcohols or low-yielding late-stage C-H activation when constructing kinase inhibitors. 2-(2-Chloropyridin-4-yl)propan-2-ol solves these challenges:

  • Pre-installed C4-tertiary alcohol eliminates protection/deprotection sequences, resisting metabolic oxidation.
  • 2-Chloro group enables efficient Suzuki-Miyaura and Buchwald-Hartwig couplings with modern Pd catalysts, avoiding costly bromo precursors.
  • Accelerates SAR exploration of kinase hinge-binding scaffolds with ready-to-use bifunctional handle.

Supplied with rigorous analytical data, supporting reliable procurement and scale-up.

CAS Number

1240620-98-7

Product Name

2-(2-Chloropyridin-4-yl)propan-2-ol

IUPAC Name

2-(2-chloropyridin-4-yl)propan-2-ol

Molecular Formula

C8H10ClNO

Molecular Weight

171.62

InChI

InChI=1S/C8H10ClNO/c1-8(2,11)6-3-4-10-7(9)5-6/h3-5,11H,1-2H3

InChI Key

UJYCQEQOWVMVCW-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC(=NC=C1)Cl)O

solubility

not available

Synonyms

2-(2-Chloropyridin-4-yl)propan-2-ol, 2-(2-Chloro-4-pyridyl)-2-propanol, 2-Chloro-4-(1-hydroxy-1-methylethyl)pyridine, α,α-Dimethyl-2-chloro-4-pyridinemethanol, 2-(2-Chloropyridin-4-yl)-2-propanol

Purity

97%

Package Size

500 mg, 1 g

2-(2-Chloropyridin-4-yl)propan-2-ol (CAS 1240620-98-7) is a highly specialized bifunctional building block featuring a 2-chloropyridine core and a C4-positioned tertiary alcohol (dimethylcarbinol). In pharmaceutical and agrochemical procurement, this compound is primarily sourced for its dual utility: the 2-chloro group serves as a reliable electrophile for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig), while the tertiary alcohol provides a sterically hindered, metabolically stable polar vector. This specific substitution pattern is highly valued in kinase inhibitor design, where the pyridine ring acts as a hinge-binding motif and the C4-substituent extends into the solvent-exposed region of the ATP-binding pocket. By offering pre-installed functionality, this building block streamlines synthetic routes and eliminates the need for complex, low-yielding late-stage C-H activation or directed metalation [1].

Research Fit

Sterically hindered tertiary alcohol scaffold supports steric modulation in medicinal chemistry SAR studies
2-Chloro-4-(propan-2-ol)pyridine core compatible with amide and ether coupling strategies for kinase inhibitor programs

Substituting 2-(2-Chloropyridin-4-yl)propan-2-ol with simpler analogs, such as 2-chloropyridine or (2-chloropyridin-4-yl)methanol, introduces severe synthetic and metabolic liabilities. Procuring the primary alcohol variant ((2-chloropyridin-4-yl)methanol) often leads to rapid oxidation during harsh downstream synthetic steps or high metabolic clearance in biological assays, necessitating costly protecting group strategies. Conversely, attempting to build the tertiary alcohol onto a generic 2-chloropyridine core requires multi-step lithiation or Grignard additions that suffer from poor regioselectivity and low overall yields. Furthermore, while the 2-bromo analog might offer higher intrinsic reactivity in older cross-coupling protocols, the 2-chloro compound is significantly more cost-effective for scale-up and perfectly compatible with modern, highly active palladium/phosphine ligand systems [1].

Substitution Risk

!
Primary alcohol analogs may alter reactivity in SN2 couplings and limit downstream derivatization routes
!
Differing substitution patterns (e.g., secondary alcohol) may fall outside kinase inhibitor patent scope, introducing IP review uncertainty
!
Predicted LogP shift relative to secondary alcohol analog may alter ADME profiling context in early discovery

Metabolic and Synthetic Stability: Tertiary vs. Primary Alcohol

The structural distinction between a tertiary and primary alcohol at the C4 position dictates the compound's survival through oxidative synthetic steps and biological screening. 2-(2-Chloropyridin-4-yl)propan-2-ol features a sterically hindered dimethylcarbinol group that strongly resists oxidation. In comparative stability assays, the tertiary alcohol demonstrates >95% recovery under standard oxidative conditions (e.g., transition metal-mediated or enzymatic oxidation), whereas the primary analog, (2-chloropyridin-4-yl)methanol, is rapidly oxidized to the corresponding aldehyde or carboxylic acid, often showing <10% recovery [1].

Evidence DimensionOxidative stability and recovery rate
Target Compound Data>95% recovery (tertiary alcohol)
Comparator Or Baseline(2-Chloropyridin-4-yl)methanol (<10% recovery)
Quantified Difference>85% higher stability/recovery under oxidative stress
ConditionsStandard oxidative assay / in vitro microsomal stability models

Procuring the tertiary alcohol eliminates the need for protecting group chemistry, saving multiple synthetic steps and reducing metabolic liability in drug design.

Purity specification
Head-to-head
Target compound
≥98%
AChemBlock
97%
Δ ≥1% absolute
Higher certified purity may reduce pre-use purification needs in sensitive synthetic sequences
Supplier-reported HPLC/GC specification; verify per lot

Cross-Coupling Efficiency and Scale-Up Economics

While 2-bromo-pyridines are traditionally favored for their high reactivity, modern catalytic systems have rendered 2-chloro-pyridines highly efficient and more economical. When subjected to Buchwald-Hartwig amination using Pd2(dba)3 and Xantphos, 2-(2-Chloropyridin-4-yl)propan-2-ol achieves comparable yields (>85%) to its 2-bromo counterpart. However, the chloro derivative benefits from a lower molecular weight and significantly lower raw material costs, making it the superior choice for library generation and process scale-up [1].

Evidence DimensionCross-coupling yield and precursor cost
Target Compound Data>85% yield (lower cost per mole)
Comparator Or Baseline2-Bromo-4-(2-hydroxypropan-2-yl)pyridine (~85-90% yield, higher cost)
Quantified DifferenceEquivalent yield with an estimated 30-40% reduction in precursor cost
ConditionsPd-catalyzed C-N/C-C cross-coupling with modern ligands (e.g., Xantphos, 110 °C)

For industrial scale-up or large library synthesis, the chloro-variant provides the optimal balance of reactivity and cost-efficiency.

Cost per gram
Head-to-head
AChemBlock
$490/g
Fluorochem
$660/g
$170/g lower
Lower procurement cost supports budget reallocation in medium-scale synthesis
March 2026 list prices; 1 g package; exchange rate approx. 1.30 USD/GBP

Physicochemical Optimization: Polar Surface Area and Solubility

The incorporation of the 2-hydroxypropan-2-yl group significantly alters the physicochemical profile of the pyridine scaffold compared to lipophilic analogs like 2-chloro-4-methylpyridine. The tertiary alcohol increases the topological polar surface area (tPSA) by exactly 20.2 Ų and provides a dedicated hydrogen bond donor/acceptor pair. This modification typically results in a 10- to 50-fold increase in thermodynamic aqueous solubility at physiological pH, a critical parameter for oral bioavailability and formulation[1].

Evidence DimensionTopological Polar Surface Area (tPSA) and Solubility
Target Compound Data+20.2 Ų tPSA, 10-50x higher solubility
Comparator Or Baseline2-Chloro-4-methylpyridine (baseline tPSA, low solubility)
Quantified DifferenceSignificant enhancement in hydrophilicity and H-bonding capacity
ConditionsPhysiological pH (7.4) thermodynamic solubility models

Procuring this pre-functionalized building block directly addresses solubility bottlenecks early in the drug discovery pipeline.

Predicted LogP
Context-dependent
Tertiary alcohol
1.51
Secondary alcohol
1.9
Δ = 0.39
Lower predicted lipophilicity may influence membrane permeability and non-specific binding profiles
Fluorochem predicted vs. PubChem XLogP3-AA; different estimation methods
Patent landscape
Class-level
Tertiary alcohol scaffold explicitly claimed within pyridine compound family (US 9,056,832 B2); secondary alcohol analog not identified in this patent family.
Patent-aligned scaffold selection may reduce downstream IP review requirements
Class-level inference; verify specific claims for freedom-to-operate
Synthetic versatility
Reported
5-Bromo analog
Orthogonal Br handle
Target compound
No 5-bromo handle
Additional coupling site
Supports divergent library synthesis from common core without custom scaffold construction
2-Cl remains intact under typical Pd-catalyzed conditions
GHS profile
Reported
Target compound
H302, H315, H319, H335
Non-Cl analogs
H315, H319 only
Additional acute oral & respiratory hazards
Differentiated hazard classification informs PPE and ventilation requirements for laboratory handling
Fluorochem SDS; GHS07 labeling required

Kinase Inhibitor Library Synthesis

Utilizing the 2-chloro position for diverse Suzuki or Buchwald couplings while leveraging the C4-tertiary alcohol to interact with the solvent-exposed region of ATP-binding pockets [1].

Protecting-Group-Free Medicinal Chemistry

Employing the scaffold in multi-step syntheses where primary or secondary alcohols would require protection against oxidative or nucleophilic conditions[2].

Scale-Up of Heterocyclic APIs

Substituting expensive bromo-pyridine precursors with this cost-effective chloro-analog in process chemistry routes utilizing modern Pd-ligand systems [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Tertiary alcohol scaffold with steric bulk at pyridine 4-position
Patent-aligned scaffold and SAR outcome review
Divergent library synthesis
Orthogonal cross-coupling handle via 5-bromo analog
Pd-catalyzed diversification compatibility and sequential functionalization
Fragment-based screening for polar targets
Lower predicted lipophilicity relative to secondary alcohol analog
Aqueous solubility and non-specific binding profile review
Medium-scale intermediate synthesis
Supplier cost structure at gram scale
Cost-per-gram procurement optimization review

XLogP3

1.5

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